1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Description

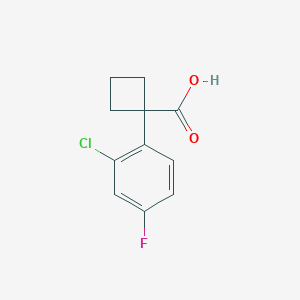

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid is a bicyclic aromatic carboxylic acid characterized by a cyclobutane ring fused to a substituted phenyl group.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQUMKGMXGMINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes, including:

Friedel-Crafts Acylation: This method involves the acylation of 2-chloro-4-fluorobenzene with cyclobutanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of 2-chloro-4-fluorophenylboronic acid with cyclobutanecarboxylic acid under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as hydroxide (OH-) and amine (NH3) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic Acid

- Structural Differences : Replaces the cyclobutane ring with a cyclohexane ring, reducing ring strain and altering conformational flexibility.

- Physical Properties :

- Implications: The larger cyclohexane ring likely enhances solubility in non-polar solvents compared to the cyclobutane analog. Reduced ring strain may improve thermal stability.

1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

1-(2-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structural Differences : Pyrazole core instead of cyclobutane, with additional trifluoromethyl substitution.

- Synthesis Context : Used in a patent for coupling with amines, highlighting its role as a pharmacophore in drug discovery .

Data Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS RN | Price (JPY) |

|---|---|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid | Cyclobutane | 2-Cl, 4-F, COOH | Not explicitly listed | N/A | N/A |

| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic Acid | Cyclohexane | 2-Cl, 4-F, COOH | 256.69 | 214263-02-2 | 19,600/1g |

| 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid | Cyclobutane | 4-Cl, COOH | 210.65 | 50921-39-6 | 4,800/5g |

| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | Cyclopentane | 2-Cl, 6-F, CN | 223.67 | 214262-94-9 | 20,200/5g |

Research Findings and Implications

- Ring Size Effects : Cyclobutane’s strain increases reactivity but may reduce stability compared to cyclohexane or cyclopentane derivatives .

- Substituent Positioning: The 2-chloro-4-fluoro pattern in the phenyl group creates a distinct electronic environment, enhancing dipole interactions compared to mono-substituted analogs like 1-(4-chlorophenyl)cyclobutanecarboxylic acid .

- Functional Group Impact : Carboxylic acids (e.g., in cyclohexane/cyclobutane derivatives) are suited for salt formation or coordination chemistry, while nitriles (e.g., cyclopentane-carbonitrile) enable click chemistry or bioisosterism .

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHClF O. The compound features a cyclobutane ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines.

- Ion Channel Modulation : It has been observed to affect the activity of transient receptor potential (TRP) channels, particularly TRPA1, which plays a role in pain perception and inflammatory responses.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- TRP Channel Interaction : The compound's interaction with TRPA1 suggests a potential pathway for analgesic effects. TRPA1 is activated by noxious stimuli and mediates pain sensation.

- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range, indicating significant potency against these cell lines.

- Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.